Chloro-PEG5-chloride

PROTAC Linker Molecular Weight

Chloro-PEG5-chloride is a defined PEG5 linker, critical for PROTAC ternary complex formation where linker length directly impacts degradation efficiency. Avoid variable results from undefined PEGs. This homobifunctional chloride enables precise, sequential conjugation of E3 ligase and target protein ligands.

Molecular Formula C10H20Cl2O4
Molecular Weight 275.17 g/mol
CAS No. 5197-65-9
Cat. No. B123918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro-PEG5-chloride
CAS5197-65-9
Synonyms1,14-Dichloro-3,6,9,12-tetraoxatetradecane;  1,2-bis[2-(2-Chloroethoxy)ethoxy]-ethane;  1,14-Dichloro-3,6,9,12-tetraoxatetradecane
Molecular FormulaC10H20Cl2O4
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESC(COCCOCCCl)OCCOCCCl
InChIInChI=1S/C10H20Cl2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2
InChIKeyQRLJZCCWUWDJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloro-PEG5-chloride (CAS 5197-65-9): Monodisperse PEG Linker for PROTAC and ADC Synthesis


Chloro-PEG5-chloride (CAS 5197-65-9), also known as pentaethylene glycol dichloride or 1,2-bis[2-(2-chloroethoxy)ethoxy]ethane, is a homobifunctional polyethylene glycol (PEG) derivative. It is a monodisperse, linear PEG linker with a defined molecular weight of 275.17 g/mol and the molecular formula C10H20Cl2O4 . The compound features two terminal chloride groups, making it a versatile intermediate for nucleophilic substitution reactions to introduce PEG spacers into target molecules. Its primary applications are as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and as a conjugation reagent in Antibody-Drug Conjugates (ADCs) .

Why Chloro-PEG5-chloride (5197-65-9) Procurement Requires Linker-Specific Validation


In the design of PROTACs and ADCs, the PEG linker is not a passive, interchangeable tether; its precise length and physicochemical properties are critical determinants of ternary complex formation, degradation efficiency, and overall conjugate stability . Substituting Chloro-PEG5-chloride with a generic 'PEG dichloride' of undefined or alternative length (e.g., PEG2, PEG4, PEG6) introduces a significant, unquantified variable into the synthetic workflow. Studies have explicitly demonstrated that the length of the flexible PEG chain linker directly impacts degradation potency, with different lengths yielding vastly different biological outcomes for the same target . Therefore, substituting Chloro-PEG5-chloride with a close analog without re-optimizing the entire linker length-property relationship can lead to a complete loss of desired activity, rendering the procurement decision a critical step in the research and development process.

Chloro-PEG5-chloride (5197-65-9) Differential Evidence vs. Alternative PEG Linkers


Chloro-PEG5-chloride Molecular Weight Differentiates from Common PROTAC Linker Analogs

Chloro-PEG5-chloride has a defined molecular weight of 275.17 g/mol, which is distinct from its closest analogs, such as Chloro-PEG2-chloride (CAS 112-26-5) and Chloro-PEG4-chloride (CAS 17869-04-7) . This specific mass differentiates it in analytical characterization (e.g., LC-MS) and impacts the physicochemical properties of the final conjugate, including solubility and permeability .

PROTAC Linker Molecular Weight

Chloro-PEG5-chloride LogP (XLogP3-AA 0.8) Indicates Balanced Hydrophilicity for Conjugate Optimization

The computed octanol-water partition coefficient (XLogP3-AA) for Chloro-PEG5-chloride is 0.8 . This value represents a balance between the hydrophilic PEG backbone and the hydrophobic terminal chloride groups. For comparison, a shorter PEG linker like Chloro-PEG2-chloride would have a lower molecular weight and potentially a different LogP, while a longer linker like Chloro-PEG6-chloride would be more hydrophilic. The specific LogP of 0.8 is a critical parameter for predicting cellular permeability and aqueous solubility of the final PROTAC or ADC conjugate .

LogP Hydrophilicity Drug-likeness

Chloro-PEG5-chloride Chain Length (5 Ethylene Oxide Units) is a Defined Structural Parameter for Ternary Complex Formation

Chloro-PEG5-chloride contains exactly five ethylene oxide (-O-CH2-CH2-) repeat units, corresponding to a specific linker length and flexibility. This is a critical design parameter in PROTAC development, as the linker must bridge the E3 ligase and target protein with a precise spatial orientation to form a productive ternary complex . Studies have shown that linker length directly impacts degradation efficiency; for instance, a study on GSPT1-targeting PROTACs demonstrated that degradation was dependent on the length of the flexible PEG chain . Substituting Chloro-PEG5-chloride with a PEG4 or PEG6 linker would alter the spatial distance between the two binding moieties, potentially abolishing activity.

PROTAC Linker Length Ternary Complex

Chloro-PEG5-chloride Purity Standard (98%) Ensures Reproducible Bioconjugation Efficiency

Commercial sources of Chloro-PEG5-chloride (CAS 5197-65-9) are routinely specified at a purity of 98% . In the context of bioconjugation for PROTACs and ADCs, linker purity is paramount because impurities can act as chain terminators, reducing conjugation yield, or introduce unwanted side reactions that compromise the integrity and batch-to-batch reproducibility of the final therapeutic candidate . Procuring a linker with a defined, high-purity specification minimizes these risks.

Purity Bioconjugation Reproducibility

Procurement-Driven Application Scenarios for Chloro-PEG5-chloride (5197-65-9)


PROTAC Synthesis Requiring a Defined PEG5 Spacer

Chloro-PEG5-chloride is the preferred building block for researchers synthesizing PROTACs where a linker of exactly five ethylene oxide units is required. Its homobifunctional chloride reactivity enables sequential conjugation to an E3 ligase ligand and a target protein ligand, establishing a precise molecular distance for ternary complex formation . The defined molecular weight (275.17 g/mol) and LogP (0.8) facilitate the rational design and optimization of PROTAC candidates with predictable physicochemical and degradation profiles .

ADC Linker Conjugation for Antibody-Drug Conjugates

As a bifunctional ADC linker, 1,14-Dichloro-3,6,9,12-tetraoxatetradecane (Chloro-PEG5-chloride) provides precise conjugation sites for attaching cytotoxic payloads to monoclonal antibodies. The PEG5 spacer enhances conjugate stability and enables controlled drug release, which is critical for the efficacy and safety of targeted anticancer treatments . The 98% purity specification ensures consistent and reproducible bioconjugation, minimizing batch-to-batch variability in ADC production .

Synthesis of Functionalized Crown Ethers and Macrocyclic Polyethers

Chloro-PEG5-chloride serves as a key intermediate in the preparation of various crown ethers and macrocyclic polyethers . Its defined chain length and terminal chlorides allow for precise control over the size and functional group placement within the macrocyclic cavity, which is essential for achieving selective cation binding and phase-transfer catalysis properties.

Surface Modification for Hydrophilic Polymer Coatings

Pentaethylene glycol dichloride is used in surface chemistry to introduce hydrophilic PEG chains onto materials . The PEG5 spacer provides a specific balance of hydrophilicity (LogP 0.8) that can be tuned to modulate the interaction of surfaces with water, proteins, and other biological substances, impacting applications in biomaterials and medical devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloro-PEG5-chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.